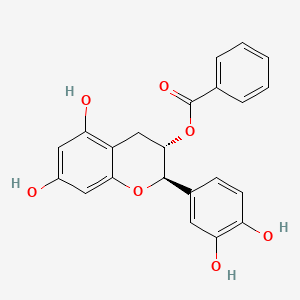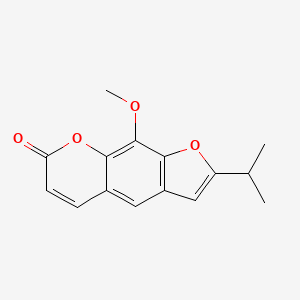
2,4(1H,3H)-Pyrimidinedione, 6-chloro-1-((2-hydroxyethoxy)methyl)-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Pyrimidinedione, 6-chloro-1-((2-hydroxyethoxy)methyl)-5-methyl- is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes a pyrimidinedione core substituted with chloro, hydroxyethoxy, and methyl groups. Its distinct chemical properties make it valuable for research and industrial applications.
Vorbereitungsmethoden
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-chloro-1-((2-hydroxyethoxy)methyl)-5-methyl- involves several steps. One common method includes the reaction of 6-chloro-5-methyluracil with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4(1H,3H)-Pyrimidinedione, 6-chloro-1-((2-hydroxyethoxy)methyl)-5-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in antiviral research, it may inhibit viral replication by interfering with viral enzymes. In cancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Compared to other pyrimidinedione derivatives, 2,4(1H,3H)-Pyrimidinedione, 6-chloro-1-((2-hydroxyethoxy)methyl)-5-methyl- is unique due to its specific substitution pattern. Similar compounds include:
6-chloro-5-methyluracil: Lacks the hydroxyethoxy group.
5-methyluracil: Lacks both the chloro and hydroxyethoxy groups.
6-chloro-2,4-dihydroxypyrimidine: Lacks the methyl group. These structural differences result in variations in chemical reactivity and biological activity, making each compound unique in its applications.
Eigenschaften
CAS-Nummer |
131194-11-1 |
|---|---|
Molekularformel |
C8H11ClN2O4 |
Molekulargewicht |
234.64 g/mol |
IUPAC-Name |
6-chloro-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11ClN2O4/c1-5-6(9)11(4-15-3-2-12)8(14)10-7(5)13/h12H,2-4H2,1H3,(H,10,13,14) |
InChI-Schlüssel |
APOHMHSJHSNWMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


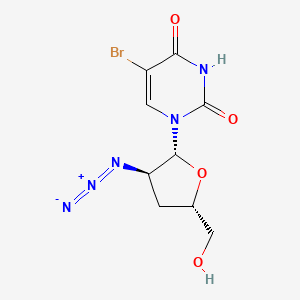
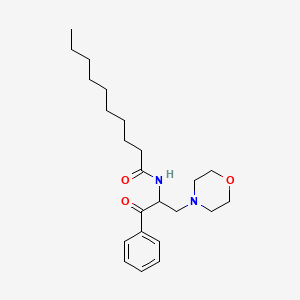

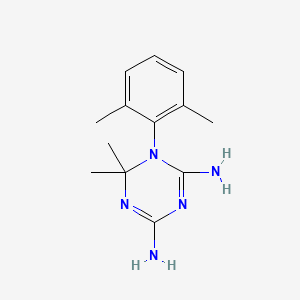
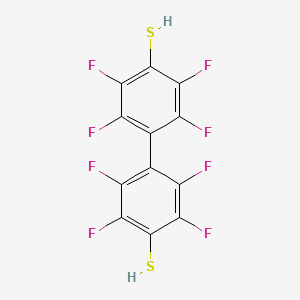
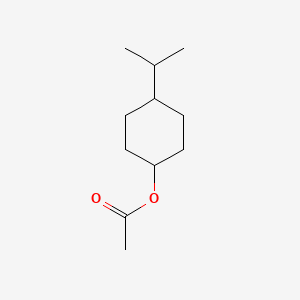
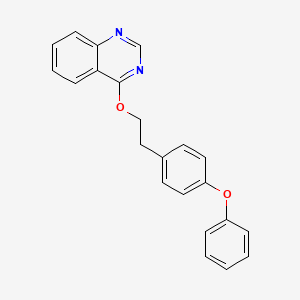
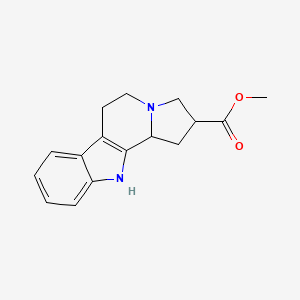

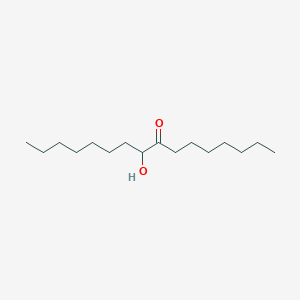
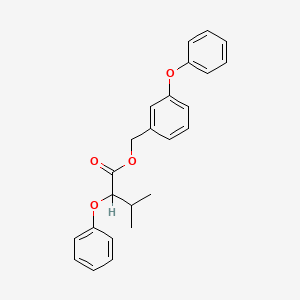
![4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol](/img/structure/B12802798.png)
